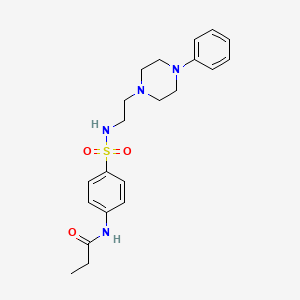

N-(4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)propionamide

Description

Properties

IUPAC Name |

N-[4-[2-(4-phenylpiperazin-1-yl)ethylsulfamoyl]phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3S/c1-2-21(26)23-18-8-10-20(11-9-18)29(27,28)22-12-13-24-14-16-25(17-15-24)19-6-4-3-5-7-19/h3-11,22H,2,12-17H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOIIEISPJXLJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)propionamide typically involves multiple steps. One common method starts with the reaction of 4-phenylpiperazine with an appropriate sulfonyl chloride to form the intermediate sulfonamide. This intermediate is then reacted with a propionyl chloride derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)propionamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C21H28N4O3S

- IUPAC Name : N-(4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)propionamide

- CAS Number : 1049433-91-1

The compound features a sulfamoyl group attached to a phenyl ring, which is further connected to a propionamide moiety. The presence of the piperazine ring is crucial for its biological activity.

Anticonvulsant Activity

Research has indicated that derivatives of compounds similar to this compound exhibit anticonvulsant properties. A study synthesized various N-phenyl derivatives and evaluated their efficacy in animal models of epilepsy. The results demonstrated that certain derivatives showed significant protection against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ), suggesting that the structural features of these compounds are critical for their anticonvulsant activity .

Key Findings :

- Compound 20 showed moderate binding to neuronal voltage-sensitive sodium channels.

- The protective index (TD50/ED50) for some derivatives was notably high, indicating a favorable safety profile compared to standard antiepileptic drugs .

Potential Antidepressant Effects

The piperazine moiety is often associated with antidepressant activity. Compounds containing this structure have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. The specific derivative may exhibit similar properties, warranting further investigation into its efficacy as an antidepressant.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available piperazine derivatives. The structure-activity relationship studies indicate that modifications on the piperazine ring and the sulfamoyl group can significantly influence the biological activity of the resulting compounds.

Example Synthesis Pathway:

- Formation of Piperazine Derivative : Start with commercially available 4-phenylpiperazine.

- Sulfamoylation : Introduce a sulfamoyl group using appropriate sulfamoylating agents.

- Final Coupling Reaction : Attach the propionamide moiety through an amide coupling reaction.

Case Study 1: Anticonvulsant Screening

A series of related compounds were tested in vivo using MES and PTZ models. Compound 20 was identified as one of the most promising candidates, showing significant protective effects without causing motor impairment . This study highlights the potential for further development into clinical applications for epilepsy treatment.

Case Study 2: Cancer Cell Line Studies

In vitro studies on structurally similar compounds demonstrated cytotoxic effects against various cancer cell lines, suggesting that modifications to the sulfamoyl group could enhance anti-cancer efficacy . These findings encourage the exploration of this compound in cancer research.

Mechanism of Action

The mechanism of action of N-(4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. For instance, it may act as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and improving cognitive function .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below highlights structural and physicochemical differences between the target compound and structurally related derivatives from the evidence:

Key Observations:

- Phenylpiperazine vs. Piperidine/Pyrimidine : The target compound’s phenylpiperazine group distinguishes it from piperidine derivatives (e.g., N-[(4-methoxymethyl)-4-piperidinyl]-N-phenylpropanamide) and pyrimidine-containing analogs (e.g., compound 10b). Piperazine derivatives often exhibit enhanced solubility and receptor-binding versatility compared to piperidines .

- Sulfamoyl Substituents : The sulfamoyl group in the target compound is attached to a phenylpiperazine ethyl chain, whereas analogs in and feature pyridinyl, pyrimidinyl, or isoxazolyl substituents. These heterocycles may influence electronic properties and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.